2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(2-(methylthio)phenyl)acetamide
Description
The compound 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(2-(methylthio)phenyl)acetamide (hereafter referred to as the target compound) is a benzothiazole-derived acetamide featuring a methylamino linker and a 2-(methylthio)phenyl substituent. Its molecular formula is C₁₇H₁₆ClN₃O₂S (molecular weight: 361.8 g/mol) . The benzothiazole core is a privileged scaffold in medicinal chemistry, known for antimicrobial, anticancer, and anti-inflammatory activities . The methylthio (-SMe) group on the phenyl ring contributes moderate lipophilicity, which may enhance membrane permeability compared to polar substituents like sulfonamides or piperazines .
Properties
IUPAC Name |
2-[1,3-benzothiazol-2-yl(methyl)amino]-N-(2-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c1-20(17-19-13-8-4-6-10-15(13)23-17)11-16(21)18-12-7-3-5-9-14(12)22-2/h3-10H,11H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKYZEDMVDPOHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1SC)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(2-(methylthio)phenyl)acetamide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
This compound is synthesized through a series of reactions involving benzothiazole derivatives and various amine precursors. The synthesis typically involves the reaction of benzo[d]thiazole with methylamine and a substituted phenyl acetamide under controlled conditions.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzothiazole derivatives, including the target compound. For instance, B7 , a related benzothiazole compound, demonstrated significant inhibition of cancer cell proliferation in A431, A549, and H1299 cell lines. It also induced apoptosis and arrested the cell cycle at concentrations of 1, 2, and 4 μM, similar to other lead compounds in this class .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 1-4 | Inhibition of AKT and ERK pathways |
| B7 | A549 | 1-4 | Induction of apoptosis |
| B7 | H1299 | 1-4 | Cell cycle arrest |
The mechanism underlying these effects often involves the modulation of key signaling pathways associated with cell survival and proliferation.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that benzothiazole derivatives can significantly reduce levels of inflammatory cytokines such as IL-6 and TNF-α. This suggests that This compound may serve as a dual-action therapeutic agent targeting both cancer and inflammation .
Antimicrobial Activity
Benzothiazole compounds have shown promise in antimicrobial applications as well. Research indicates that modifications to the benzothiazole structure can enhance activity against various bacterial strains. For example, certain derivatives demonstrated potent activity against Plasmodium falciparum, indicating potential in antimalarial therapies .
Case Studies
Several studies have been conducted to explore the biological activities of benzothiazole derivatives:
- Anticancer Study : A study focused on various benzothiazole derivatives revealed that modifications at specific positions on the benzothiazole ring could enhance anticancer activity while minimizing cytotoxicity to normal cells .
- Neuroprotective Effects : Another investigation into related compounds highlighted neuroprotective effects in models of oxidative stress, suggesting potential applications in treating neurodegenerative diseases .
- Antimicrobial Efficacy : A series of thiazole analogs were tested for their efficacy against Leishmania species, showing significant leishmanicidal activity with low toxicity profiles .
Chemical Reactions Analysis
Chemical Reactivity
The compound exhibits reactivity at multiple sites:
Stability Under Biological Conditions
-
Microsomal Stability : The methylthio group and acetamide linker are susceptible to oxidative metabolism in liver microsomes, leading to sulfoxide or hydrolyzed derivatives .
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pH-Dependent Solubility : The compound shows poor solubility in neutral pH but improved solubility in acidic conditions due to protonation of the benzothiazole nitrogen .
Biological Interactions
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Enzyme Inhibition : The benzothiazole moiety interacts with enzyme active sites (e.g., DHPS or DHFR), disrupting folate synthesis in microbial targets .
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Receptor Binding : Methylthio and acetamide groups enhance binding affinity to tyrosine kinase or nuclear hormone receptors, as observed in analogs .
Comparative Reactivity with Analogues
Key Research Findings
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Pharmacophoric Features
Table 1: Key Structural Differences and Similarities
Key Observations:
- Benzothiazole vs. Benzimidazole Cores: The target compound’s benzothiazole core (N-S heterocycle) differs from benzimidazole (N-N heterocycle) in electronic properties.
- Substituent Effects: The methylthio (-SMe) group in the target compound provides moderate electron-donating effects, enhancing lipophilicity compared to polar groups like sulfonamides (e.g., compound 21) or piperazinyl-sulfonyl (e.g., 47-50) . Halogenated substituents (e.g., Br in 9c ) increase molecular weight and may improve binding affinity but reduce metabolic stability. Pyridyl or isoquinoline moieties (e.g., and ) introduce basic nitrogen atoms, altering solubility and target selectivity.
Table 2: Activity Profiles of Selected Analogues
Key Findings:
- Anticancer Activity: Isoquinoline-linked benzothiazoles (4a-4p) show superior potency (IC₅₀ < 5 µM) compared to simpler acetamides, likely due to extended π-π stacking with kinase domains .
- Antimicrobial Activity : Piperazinyl-sulfonyl derivatives (47-50) exhibit broad-spectrum activity against gram-positive bacteria, whereas the target compound’s methylthio group may limit solubility and thus efficacy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(2-(methylthio)phenyl)acetamide and related derivatives?
- Methodological Answer : The compound can be synthesized via acetylation of 2-aminobenzothiazole derivatives using triethyl orthoformate and sodium azide in refluxing acetic acid, avoiding moisture-sensitive acetylating agents like acetyl chloride. This method ensures high conversion rates (8–10 hours) and is validated by -NMR and HRMS for structural confirmation . Alternative routes involve coupling reactions between thiazole-amine intermediates and activated carboxylic acids using carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane under controlled temperatures (273 K) .
Q. How are structural and purity characteristics validated for this compound?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- -NMR (DMSO-) identifies aromatic protons (δ 7.2–8.3 ppm), methyl groups (δ 2.1–2.3 ppm), and NH resonances (δ 12.3–12.7 ppm).
- HRMS confirms molecular ions (e.g., [M+H] at m/z 193.0 for benzo[d]thiazol-2-yl acetamide derivatives).
- Elemental analysis (C, H, N, S) ensures purity >95% .
Q. What standard assays evaluate the biological activity of this compound?
- Methodological Answer : Antifungal activity is tested via disc diffusion assays against strains like C. albicans and A. flavus. Zones of inhibition are compared to miconazole as a positive control. Quantitative MIC values are determined using broth microdilution methods .
Advanced Research Questions
Q. How can synthesis yields be optimized for derivatives with bulky substituents?
- Methodological Answer : Steric hindrance from substituents (e.g., nitro or methylthio groups) may reduce reaction efficiency. Strategies include:
- Using polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Microwave-assisted synthesis to accelerate reaction kinetics.
- Introducing protecting groups (e.g., tert-butyl carbamate) for sensitive functional groups .
Q. What crystallographic insights explain intermolecular interactions in this compound?
- Methodological Answer : X-ray crystallography reveals key packing motifs. For example, N–H···N hydrogen bonds form R_2$$^2(8) ring motifs, while C–H···π interactions stabilize crystal lattices. Dihedral angles between aromatic rings (e.g., 79.7° between dichlorophenyl and thiazole rings) influence molecular conformation .
Q. How does structural modification impact antifungal potency?
- Methodological Answer : SAR studies show:
- Electron-withdrawing groups (e.g., nitro) enhance activity against A. flavus (MIC: 12.5 µg/mL vs. 25 µg/mL for unsubstituted analogs).
- Methylthio groups improve membrane permeability, increasing potency against C. albicans.
- Bulky substituents reduce activity due to steric clashes with fungal enzyme active sites .
Q. What computational methods predict reaction mechanisms for acetylating 2-aminobenzothiazoles?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G**) model the reaction pathway, identifying azide intermediates and transition states. Solvent effects (acetic acid) are incorporated via PCM models to validate experimental kinetics .
Q. How are contradictory data in synthesis protocols resolved?
- Methodological Answer : Discrepancies in reaction outcomes (e.g., failed tetrazole formation) are addressed by:
- Analyzing reagent purity (e.g., sodium azide decomposition in moisture).
- Optimizing stoichiometry (e.g., excess triethyl orthoformate to drive acetylation).
- Validating intermediates via LC-MS to detect side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
